![molecular formula C28H30N4O2 B560385 Crt5 (crt0066051) CAS No. 1034297-58-9](/img/structure/B560385.png)
Crt5 (crt0066051)
Overview
Description
CRT5, also known as CRT0066051, is a potent and selective inhibitor for all three isoforms of Protein Kinase D (PKD) in endothelial cells treated with VEGF . It is a pyrazine benzamide . The CAS Number of CRT5 is 1034297-58-9 .
Molecular Structure Analysis
The molecular structure of CRT5 is a pyrazine benzamide . The exact molecular structure is not available in the retrieved sources.
Scientific Research Applications
- The Concussion Recognition Tool 5 (CRT5) was developed to assist non-medically trained individuals in recognizing signs and symptoms of sport-related concussions . It provides guidance for identifying potential concussions during sports activities and recommends removing affected athletes from play to seek medical attention promptly .
Concussion Recognition and Management
These applications highlight CRT5’s versatility and potential therapeutic value. Keep in mind that research is ongoing, and further studies are needed to fully understand its mechanisms and clinical implications.
Mechanism of Action
Target of Action
CRT5, also known as CRT0066051 or 3-[6-Amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide, is a potent and selective inhibitor for all three isoforms of Protein Kinase D (PKD) in endothelial cells treated with Vascular Endothelial Growth Factor (VEGF) . PKD isoforms include PKD1, PKD2, and PKD3 .
Mode of Action
CRT5 interacts with its targets, the PKD isoforms, by inhibiting their activity . This inhibition is significant, with IC50 values of 1, 2, and 1.5 nM for PKD1, PKD2, and PKD3, respectively . The compound’s interaction with these targets results in a decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis .
Biochemical Pathways
The inhibition of PKD by CRT5 affects several biochemical pathways. PKD plays a crucial role in diverse cellular functions, including proliferation, cellular trafficking, survival, and regulation of transcription . The inhibition of PKD by CRT5 leads to a decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis .
Result of Action
The molecular and cellular effects of CRT5’s action are primarily seen in its inhibition of PKD and the subsequent decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis . This suggests that CRT5 could have potential therapeutic applications in conditions where these processes are dysregulated, such as in certain types of cancer .
Future Directions
Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of PKD has entered a mature development stage . The medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors, which, for a brief time period, moved through preclinical development stages but have yet to be tested in clinical trials . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .
properties
IUPAC Name |
3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRAUPLGHAFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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